Tricyclohexyl phosphite
Description
Tricyclohexyl phosphite (B83602), with the chemical formula P(OC₆H₁₁)₃, is an organophosphorus compound that has garnered significant interest in modern chemical research. As a trialkyl phosphite ester, it is structurally defined by a central phosphorus(III) atom bonded to three cyclohexoxy groups. This structure imparts distinct electronic and steric properties that make it a valuable tool in various chemical transformations. While organophosphorus chemistry is a broad field, tricyclohexyl phosphite has carved out a specific niche, particularly as a ligand in catalysis and as a reagent in the development of new synthetic methods. mdpi.comwikipedia.org Its utility stems from the electron-rich nature of the phosphorus center, influenced by the inductive effects of the cyclohexyl groups, and the significant steric bulk these groups impose. rsc.org Research into this compound extends from fundamental studies in organophosphorus chemistry to its practical application in complex molecular synthesis, bridging several areas of chemical science.
Structure
3D Structure
Properties
CAS No. |
15205-58-0 |
|---|---|
Molecular Formula |
C18H33O3P |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
tricyclohexyl phosphite |
InChI |
InChI=1S/C18H33O3P/c1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI Key |
FICPQAZLPKLOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OP(OC2CCCCC2)OC3CCCCC3 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Phosphite Esters
Catalytic Approaches to Phosphite (B83602) Ester Synthesis
Catalytic methods for synthesizing phosphite esters represent a significant advancement over traditional stoichiometric approaches. Conventional methods often rely on the reaction of an alcohol with phosphorus trichloride (PCl3). wikipedia.org When this reaction is conducted with alkyl alcohols, it can lead to the formation of dialkyl phosphites through dealkylation. wikipedia.org To synthesize C3-symmetric trialkyl phosphites like tricyclohexyl phosphite, the reaction is typically performed in the presence of a proton acceptor, such as an amine base, which neutralizes the HCl byproduct. wikipedia.org
Modern research has focused on developing more efficient catalytic systems. For instance, a highly effective method for synthesizing phosphite diesters utilizes environmentally benign Zn(II) catalysts. nih.govrsc.org This approach allows for the consecutive introduction of two different alcohol groups onto a readily available phosphonylation reagent under mild, additive-free conditions. nih.govrsc.org The primary byproduct in this process is trifluoroethanol, which is a notable advantage. This zinc-catalyzed method is versatile and can be applied to a wide range of alcohols, including those that are sterically demanding. nih.govrsc.org
Another catalytic strategy involves the transesterification of phosphite esters, where an existing phosphite is heated with a different alcohol to achieve an exchange of the alcohol groups. wikipedia.org Furthermore, acid catalysts have been explored for the esterification of phosphoric acid. Studies have shown that homogeneous Brønsted acids can effectively catalyze these reactions, offering an alternative to amine-based systems. tetrahedron-green-chem.com For example, sulfuric acid has demonstrated higher activity than some amine catalysts in certain esterification processes. tetrahedron-green-chem.com The development of solid acid catalysts, such as modified niobium oxide, is also a promising area, aiming to combine high selectivity with the practical benefits of a heterogeneous catalyst. tetrahedron-green-chem.com
Table 1: Comparison of Catalytic Systems for Phosphite Ester Synthesis
| Catalyst Type | Key Features | Example Reaction | Advantages |
|---|---|---|---|
| Zn(II) Complexes | Environmentally benign; additive-free | Phosphonylation of alcohols | High selectivity, mild conditions, high functional group tolerance nih.govrsc.org |
| Brønsted Acids (e.g., H₂SO₄) | Homogeneous catalyst | Esterification of phosphoric acid | Higher activity than some amine catalysts tetrahedron-green-chem.com |
| Solid Acids (e.g., modified Nb₂O₅) | Heterogeneous catalyst | Selective esterification of phosphoric acid | High selectivity for mono-esters, potential for catalyst reuse tetrahedron-green-chem.com |
Asymmetric Synthesis Methodologies involving Phosphite Intermediates
Phosphite esters, including structures related to this compound, are pivotal as ligands in the field of asymmetric catalysis. acs.org Their utility stems from their electronic properties as strong π-electron acceptors and their relative insensitivity to air and oxidation compared to phosphine (B1218219) ligands. acs.orgalfachemic.com These characteristics make them attractive for creating chiral environments around metal centers, which is essential for enantioselective reactions. alfachemic.comsmolecule.com
The development of chiral phosphite-containing ligands has led to significant breakthroughs in several key asymmetric transformations:
Asymmetric Hydrogenation : Chiral phosphite ligands, when complexed with transition metals like rhodium, form catalysts that can achieve high enantioselectivity in the hydrogenation of olefins. acs.orgalfachemic.com
Asymmetric Hydroformylation : Rhodium complexes with chiral phosphite ligands have been successfully used to catalyze the asymmetric hydroformylation of olefins, producing chiral aldehydes which are valuable intermediates in fine chemical synthesis. acs.orgalfachemic.com
Copper-Catalyzed 1,4-Additions : The use of chiral phosphite ligands in copper-catalyzed conjugate additions to α,β-unsaturated compounds allows for the construction of chiral centers with high efficiency. acs.orgalfachemic.com
A variety of structural motifs have been developed for these ligands. Bidentate ligands that combine a phosphite moiety with another donor group, such as a phosphine or an oxazoline, have proven to be particularly effective. acs.org These mixed-donor ligands can create a well-defined and rigid chiral pocket around the metal, enhancing stereochemical control. acs.orgnih.gov For example, P,N-bidentate phosphite ligands have shown high efficacy in palladium-catalyzed allylic alkylation and sulfonylation reactions. nih.gov The modular nature of phosphite ligands is a distinct advantage, as they can be easily synthesized from a wide array of readily available chiral alcohols, facilitating the rapid screening of ligand libraries to optimize catalytic performance for specific reactions. acs.org
Table 2: Applications of Phosphite Ligands in Asymmetric Catalysis
| Asymmetric Reaction | Typical Metal Center | Role of Phosphite Ligand | Achieved Outcome |
|---|---|---|---|
| Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Creates a chiral environment for stereoselective H₂ addition | High enantioselectivity (ee's up to 98.2%) for specific substrates acs.org |
| Hydroformylation | Rhodium (Rh) | Controls regioselectivity and enantioselectivity of CO/H₂ addition | Production of optically active aldehydes alfachemic.com |
| Allylic Alkylation | Palladium (Pd) | Induces asymmetry in the nucleophilic attack on an allyl substrate | High enantioselectivity (up to 85% ee) with P,N-phosphite ligands nih.gov |
| 1,4-Conjugate Addition | Copper (Cu) | Facilitates enantioselective addition of organometallic reagents | Formation of chiral carbon-carbon bonds acs.orgalfachemic.com |
Research into Novel Synthetic Routes for Phosphorus-Containing Cyclic Compounds Relevant to Phosphite Chemistry
The synthesis of phosphorus-containing cyclic compounds is an active area of research, driven by their importance as ligands in catalysis and as intermediates in organic synthesis. nih.gov Novel synthetic strategies aim to provide more direct and efficient access to these valuable molecules, including cyclic phosphines and phosphites.
One innovative approach utilizes an iron-pentaphosphido complex, [K(dme)₂]₂[Cp*Fe(η⁴-P₅)], as a P-atom carrier. nih.gov This complex reacts with α,ω-dibromoalkanes to form precursor complexes containing a phosphorus ring. nih.gov Subsequent treatment with a nucleophile, such as potassium benzyl or lithium aluminium hydride, releases the desired cyclic phosphine. nih.govrsc.org This method has been successfully applied to synthesize a range of parent phosphorus heterocycles, including phosphetanes, phospholanes, and phosphinanes, in good yields. nih.govrsc.org
Another area of development is the use of phosphine-catalyzed annulation reactions to construct cyclic compounds. sioc.ac.cn Nucleophilic phosphines can trigger cycloaddition reactions between various starting materials, such as allenes and electron-deficient alkenes, to form functionalized carbocycles and heterocycles. sioc.ac.cn These reactions often proceed with high diastereoselectivity and provide a powerful tool for building complex ring systems. sioc.ac.cn
The synthesis of cyclic phosphonates and phosphates, which are structurally related to phosphites, also relies on key cyclization reactions. A common strategy involves the reaction of diols with phosphorus trichloride (PCl₃) to form cyclic chlorophosphites. mdpi.com These intermediates can then be hydrolyzed to cyclic phosphonates or oxidized to cyclic chlorophosphates, which serve as precursors to cyclic phosphate (B84403) esters. mdpi.com Multicomponent reactions (MCRs) also offer an efficient pathway to heterocyclic phosphonates by combining three or more reactants in a single step, often leading to complex molecular structures. beilstein-journals.org These synthetic advancements continue to expand the toolkit available for creating novel phosphorus-containing cyclic compounds with tailored properties for applications in catalysis and materials science.
Coordination Chemistry and Catalytic Applications of Tricyclohexyl Phosphite Complexes
Ligand Design and Electronic/Steric Parameter Studies in Catalysis
The effectiveness of a phosphite (B83602) ligand in a catalytic cycle is fundamentally tied to its steric and electronic characteristics. core.ac.ukcmu.edu These properties directly influence the coordination environment of the metal center, affecting catalyst stability, activity, and selectivity. psu.edu
The influence of phosphorus-based ligands on metal centers is typically quantified using a set of steric and electronic parameters. core.ac.uk One of the most established steric descriptors is the Tolman cone angle (θ), which measures the solid angle occupied by a ligand at the metal center. cmu.edu Tricyclohexyl phosphite is recognized for its significant steric bulk due to the three large cyclohexyl rings. This bulk can be crucial in promoting specific reaction pathways by creating a defined coordination sphere that influences substrate approach and product dissociation. researchgate.net
Electronically, phosphite ligands are characterized by their σ-donating and π-accepting abilities. researchgate.net this compound is considered a strong electron-donating ligand. This property increases the electron density on the metal center, which can be advantageous in catalytic processes that involve oxidative addition steps. psu.edu The electronic nature of phosphites can be evaluated through various experimental and computational methods, including the analysis of spectroscopic data (e.g., CO stretching frequencies in metal carbonyl complexes) or through quantitative analysis of ligand effects (QALE) models. researchgate.net The interplay between these pronounced steric and electronic features allows for precise control over the catalytic behavior of the corresponding metal complexes. core.ac.ukpsu.edu
| Parameter | Description | Implication for this compound |
| Steric Effect | The physical space occupied by the ligand around the metal center, often quantified by the Tolman cone angle (θ). cmu.edu | Possesses a large cone angle, indicating significant steric bulk. This can enhance catalyst stability and influence regioselectivity. |
| Electronic Effect | The ligand's ability to donate or accept electron density from the metal center (σ-donation and π-acceptance). psu.eduresearchgate.net | Acts as a strong σ-donor ligand, increasing electron density on the metal, which can facilitate key catalytic steps like oxidative addition. psu.edu |
This compound readily forms stable complexes with a variety of transition metals, including cobalt and copper. rsc.orgorientjchem.orgajol.info The synthesis of these complexes often involves the substitution of labile ligands, such as carbon monoxide (CO) or solvent molecules, from a metal precursor. rsc.orgresearchgate.net For instance, cobalt complexes can be prepared by reacting a precursor like dicarbonyl cyclopentadienyl (B1206354) cobalt(I) (CpCo(CO)₂) with this compound, leading to the displacement of a CO ligand. rsc.org
The resulting complexes are typically characterized using a suite of analytical techniques. orientjchem.orgnih.gov Infrared (IR) spectroscopy is used to monitor the substitution of ligands like CO. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, provides information about the phosphorus environment and confirms coordination to the metal. Elemental analysis and mass spectrometry are employed to confirm the elemental composition and molecular weight of the new complex. mdpi.com In many cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional structure, providing definitive data on bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net
Homogeneous Catalysis Mediated by this compound Complexes
Complexes featuring the this compound ligand have demonstrated significant utility in various homogeneous catalytic transformations. The ligand's steric and electronic properties are instrumental in steering the reactions toward desired products with high efficiency and selectivity.
Cobalt complexes bearing phosphite ligands are effective catalysts for [2+2+2] cycloaddition reactions, an atom-efficient method for constructing six-membered rings. researchgate.netrsc.org These reactions involve the cyclotrimerization of unsaturated molecules like alkynes and nitriles to form substituted benzenes and pyridines, respectively. rsc.org
Research has shown that cyclopentadienyl cobalt(I) (CpCo) precatalysts containing this compound exhibit high catalytic activity. rsc.org For example, the complex CpCo(P(OCy)₃)(dimethyl fumarate) was found to be one of the most active precatalysts for the cyclotrimerization of certain diynes and triynes. rsc.org The this compound ligand in these systems provides sufficient stabilization for the precatalyst while also being labile enough to dissociate and open a coordination site for the substrates to bind to the cobalt center during the catalytic cycle. mdpi.comresearchgate.net This balance is crucial for achieving high catalytic turnover.
Table 2: Performance of a this compound-Cobalt Precatalyst in Cyclization Reactions Data sourced from Fischer et al. (2020) rsc.org
| Precatalyst | Reaction Type | Substrate | Temperature | Result |
| CpCo(P(OCy)₃)(dimethyl fumarate) | Diyne/Nitrile Cyclization | Diyne + Acetonitrile | 100 °C | High activity observed |
| CpCo(P(OCy)₃)(dimethyl fumarate) | Triyne Cyclization | Triyne | 75 °C | High activity observed |
Hydroformylation, or oxo-synthesis, is a large-scale industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of CO and H₂). The choice of ligand on the metal catalyst (typically cobalt or rhodium) is critical for controlling the reaction rate and, most importantly, the regioselectivity (linear vs. branched aldehyde). researchgate.net
Bulky and electron-donating ligands are known to be beneficial in this process. researchgate.netmdpi.com While many studies focus on tricyclohexylphosphine (B42057), the principles apply to its phosphite analogue. The large steric hindrance of the this compound ligand can favor the formation of the linear aldehyde, which is often the more desired product. Furthermore, the strong electron-donating nature of the ligand can enhance the catalytic activity of the metal center. researchgate.net The use of such phosphite ligands allows the process to be carried out under milder conditions of temperature and pressure compared to ligand-free systems. mdpi.com
Mechanistic Investigations of this compound-Catalyzed Reactions
Understanding the detailed mechanism of a catalytic reaction is key to optimizing its performance and developing new catalysts. digitellinc.com Mechanistic studies of reactions catalyzed by this compound complexes often employ a combination of experimental and computational methods. core.ac.ukdigitellinc.com
Experimental techniques include kinetic studies to determine reaction orders and rate laws, as well as in-situ spectroscopic monitoring (e.g., IR and NMR) to identify catalyst resting states and key intermediates. nih.gov Isotope labeling studies can also provide insight into bond-breaking and bond-forming steps.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for elucidating reaction pathways. core.ac.ukdigitellinc.com These studies can map out the entire energy landscape of the catalytic cycle, including the structures and energies of transition states and intermediates. For reactions involving this compound, DFT can quantify how the ligand's steric bulk and electronic properties influence the energies of different steps in the cycle, thereby explaining observed selectivity and reactivity. core.ac.uk For example, calculations can reveal why a bulky ligand like this compound might favor one reaction pathway over another by sterically blocking alternative, less desirable routes. organic-chemistry.orgua.esnih.gov
Studies on Ligand Exchange Dynamics and Kinetics in Phosphite-Metal Systems
In a dissociative pathway, a ligand first detaches from the metal center, creating a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. The rate of this process is primarily dependent on the concentration of the initial metal complex. Conversely, an associative mechanism involves the initial formation of a higher-coordinate intermediate through the binding of the incoming ligand, followed by the departure of the leaving group. The rate here is dependent on the concentrations of both the metal complex and the incoming ligand libretexts.org.
Kinetic studies on various phosphine (B1218219) and phosphite-metal systems have revealed that the mechanism can be influenced by factors such as the steric bulk of the ligands and the nature of the metal center. For instance, kinetic studies on the reaction of tricarbonyl(1–3,6-η-cyclo-octadiene)iron(0) with various phosphorus ligands showed a two-term rate law, k_obs = k_1 + k_2[L], where the k_1 term corresponds to a dissociative pathway and the k_2 term relates to a ligand-dependent, likely associative, pathway libretexts.org.
While specific kinetic data for this compound are not extensively documented in readily available literature, studies on the structurally and sterically similar tricyclohexylphosphine (PCy₃) provide valuable insights. The substitution of triphenylphosphine (B44618) by tricyclohexylphosphine in a nickel(II) complex was found to follow a second-order rate law, indicative of an associative mechanism. The kinetic parameters for this exchange highlight the influence of temperature on the reaction rate.
Interactive Table: Kinetic Parameters for the Substitution of PPh₃ by PCy₃ in (1-Me-Ind)(PPh₃)Ni-Cl This table presents data for tricyclohexylphosphine (PCy₃), a sterically similar phosphine ligand, to illustrate typical kinetic parameters in such exchange reactions.
| Temperature (K) | Rate Constant (k₂) (× 10⁻² M⁻¹ s⁻¹) |
| 233 | 1.1 ± 0.1 |
| 245 | 1.9 ± 0.4 |
| 284 | 15 ± 2 |
| 293 | 21 ± 2 |
| 303 | 34 ± 7 |
| Data sourced from a study on phosphine ligand exchange kinetics. |
The study from which the above data is derived also determined the activation parameters for the reaction, with an enthalpy of activation (ΔH‡) of 6.40 ± 0.07 kcal/mol and an entropy of activation (ΔS‡) of -40 ± 4 eu. The large negative entropy of activation is consistent with an associative mechanism, which involves a more ordered transition state. The steric bulk of ligands like this compound is a critical factor, often influencing whether a mono- or di-ligated species is the dominant catalytically active complex mdpi.com.
Elucidation of Intermediate Species and Reactivity in Catalytic Cycles
This compound is employed as a ligand in several industrial catalytic processes, most notably in nickel-catalyzed hydrocyanation and rhodium-catalyzed hydroformylation. The elucidation of intermediate species in these catalytic cycles is crucial for understanding reaction mechanisms, selectivity, and catalyst deactivation pathways.
Nickel-Catalyzed Hydrocyanation:
In the hydrocyanation of alkenes, such as the industrial production of adiponitrile (B1665535) from butadiene, nickel(0) complexes with phosphite ligands are the catalysts of choice rsc.org. The catalytic cycle, established through mechanistic and computational studies, involves several key intermediates mdpi.com.
Ligand Dissociation and Alkene Coordination: The cycle typically begins with a coordinatively saturated Ni(0) precursor, such as NiL₄ (where L is a phosphite ligand). One or two phosphite ligands dissociate to generate a more reactive, coordinatively unsaturated species, NiL₂ or NiL₃, which then coordinates to the alkene thieme-connect.com.
Oxidative Addition: Hydrogen cyanide (HCN) undergoes oxidative addition to the Ni(0) center, forming a five-coordinate hydrido nickel(II) cyanide complex, [HNi(CN)L₃] or a four-coordinate species [HNi(CN)L₂(alkene)] mdpi.comthieme-connect.com.
Migratory Insertion: The coordinated alkene then inserts into the nickel-hydride bond, generating an alkyl-nickel(II) cyanide intermediate, for instance, an (η³-benzyl)nickel-cyanide complex in the case of vinylarenes units.it.
Reductive Elimination: The final step is the rate-determining reductive elimination of the nitrile product from the alkyl-nickel(II) complex, which regenerates the active Ni(0) catalyst units.it. Lewis acids are often used as co-catalysts to promote this final step thieme-connect.com.
Spectroscopic techniques, particularly NMR, have been instrumental in identifying these intermediates. For example, in the hydrocyanation of styrene-d8 (B127050) catalyzed by a nickel complex with a chiral phosphine-phosphite ligand, 2D NMR spectroscopy was used to observe the coordination of the substrate to the nickel center and the subsequent formation of the product without deuterium (B1214612) scrambling, suggesting the irreversibility of the allyl-complex formation step units.it.
Rhodium-Catalyzed Hydroformylation:
In the hydroformylation of alkenes, rhodium complexes modified with phosphite ligands are highly effective. The key catalytic species is a rhodium(I) hydride complex. The generally accepted mechanism involves the following intermediates mdpi.comrsc.org:
Active Catalyst Formation: The precatalyst, often [Rh(acac)(CO)₂], reacts with the phosphite ligand (L) and syngas (H₂/CO) to form the active catalyst, typically a five-coordinate trigonal bipyramidal complex, [HRh(CO)₂L₂] rsc.org. This species exists as different isomers depending on the ligand positions (e.g., equatorial-apical or equatorial-equatorial) rsc.org.
Alkene Coordination: Dissociation of a CO or phosphite ligand creates a vacant coordination site, allowing the alkene to bind to the rhodium center. The steric bulk of the phosphite ligand can influence whether a mono- or di-phosphite complex is the dominant species, which in turn affects activity and selectivity mdpi.com. Bulky phosphites have been shown to favor mono-phosphite complexes that are highly active catalysts acs.org.
Migratory Insertion: The alkene inserts into the rhodium-hydride bond to form a four- or five-coordinate alkyl-rhodium intermediate.
CO Insertion: A carbonyl ligand then inserts into the rhodium-alkyl bond, yielding an acyl-rhodium complex, [(RCO)Rh(CO)L₂].
Oxidative Addition and Reductive Elimination: The cycle is completed by the reaction of the acyl intermediate with H₂, typically through oxidative addition followed by reductive elimination of the aldehyde product, regenerating the rhodium-hydride catalyst rsc.org.
Low-temperature NMR studies have been pivotal in characterizing these intermediates, including the isomeric acyl-rhodium complexes, and in studying their rapid inter- and intra-molecular exchange processes rsc.org.
Interactive Table: Key Intermediates in Catalytic Cycles Involving Phosphite Ligands
| Catalytic Reaction | Metal | Key Intermediate Species | Characterization Technique Examples |
| Hydrocyanation | Nickel | NiL₂, NiL₃ (L = phosphite) | Mechanistic & Computational Studies |
| Hydrocyanation | Nickel | [HNi(CN)L₂(alkene)] | Mechanistic & Computational Studies mdpi.comthieme-connect.com |
| Hydrocyanation | Nickel | η³-allyl/benzyl Ni(II) cyanide | 2D NMR Spectroscopy units.it |
| Hydroformylation | Rhodium | [HRh(CO)₂L₂] (L = phosphite) | ³¹P NMR, ¹H NMR, IR Spectroscopy mdpi.comrsc.org |
| Hydroformylation | Rhodium | [(RCO)Rh(CO)L₂] (Acyl-Rh complex) | Low-Temperature NMR Spectroscopy rsc.org |
Theoretical and Computational Chemistry on Tricyclohexyl Phosphite and Phosphite Esters
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity of Phosphite (B83602) Esters
Density Functional Theory (DFT) has become a primary computational method for studying phosphite esters due to its balance of accuracy and computational cost. nih.gov DFT calculations are used to model the electronic structure of these compounds, which in turn helps to predict their reactivity and properties. nih.gov The method can generate data on global reactivity indices, thermochemical properties, Fukui functions (which describe electron density changes during reactions), molecular electrostatic potentials, and NMR spectra from optimized molecular geometries. nih.govresearchgate.net
DFT studies have been instrumental in verifying the antioxidant activity of certain organophosphorus compounds. nih.gov Phosphite esters function as antioxidants by preventing the decomposition of hydroperoxides into highly reactive free radicals. researchgate.net Theoretical calculations using DFT can predict the relative antioxidant activity of different phosphite structures, aiding researchers in selecting promising candidates for experimental validation. researchgate.net
In other applications, DFT has been used to understand the behavior of phosphite esters as lubricant additives on iron oxide surfaces. researchgate.net These calculations can determine the most stable adsorption structures and heats of adsorption for trialkyl, dialkyl, and monoalkyl phosphites. researchgate.net Such studies have shown that these molecules typically bind to the surface through their phosphorus atom interacting with Fe³⁺ ions. researchgate.net The calculations can also elucidate the decomposition pathways, which often involve the sequential scission of P–O bonds. researchgate.net
Furthermore, DFT is employed to screen phosphite derivatives for specific applications, such as high-performance additives in high-voltage Li-ion batteries. rsc.orgresearchgate.net By calculating properties like oxidation potentials, researchers can identify phosphite molecules that are likely to form a stable protective film (a cathode electrolyte interphase or CEI) on the battery's positive electrode. rsc.orgresearchgate.net For instance, a computational screening of 35 different phosphite derivatives identified several promising candidates based on their calculated redox potentials and reactivity with hydrogen fluoride (B91410) (HF). rsc.orgresearchgate.net
DFT is also crucial for elucidating complex reaction mechanisms. For example, in oxo transfer reactions involving molybdenum-dithiolene complexes, DFT calculations, supported by spectroscopic data, help to map the reaction coordinate. nih.govacs.org These studies can identify the transition state structures and show how the phosphite ester substrate interacts with the metal complex, such as through the attack of the phosphorus lone pair on a metal-based orbital. nih.gov
Table 1: DFT-Calculated Properties of Selected Phosphite Derivatives for Battery Applications
This interactive table shows the calculated oxidation potential (OP) and other reactivity parameters for various phosphite molecules, as determined by DFT calculations for their potential use as electrolyte additives. rsc.org
| Compound Name | Oxidation Potential (V) | ΔG (HF-scavenging) (kcal/mol) | ΔG (LiF-scavenging) (kcal/mol) |
|---|---|---|---|
| Triacetyl phosphite | 5.75 | - | - |
| Tris(1-adamantyl) phosphite | 4.29 | - | - |
| Diethyl 2,2,2-trichloroethyl phosphite | - | -6.95 | 4.97 |
| Methyl bis(trimethylsilyl) phosphite | - | - | - |
Molecular Dynamics Simulations for Understanding Phosphite Ester Behavior
While extensive MD studies specifically on tricyclohexyl phosphite are not widely published, the methodology has been applied to structurally similar or related systems, providing a framework for how such investigations would proceed. For example, MD simulations have been used to describe the atomic structure and dynamics of phospholipid bilayers, which contain phosphate (B84403) ester groups. nih.gov These simulations can analyze intra- and intermolecular interaction patterns, the formation of hydrogen bonds, and the effect of ions on the membrane structure. nih.gov
Similarly, MD simulations have been employed to investigate the adsorption of phthalate (B1215562) esters on clay surfaces. acs.org Such studies can determine the potential energy of the ester molecules in different environments (e.g., in bulk water versus adsorbed on a surface) and identify the key interactions driving the adsorption process. acs.org
In the context of phosphites, MD simulations could be used to:
Analyze Solvent Effects: Study how this compound interacts with different solvents, which influences its solubility and reactivity.
Simulate Polymer Blends: Model the behavior of this compound as an additive within a polymer matrix, providing insight into its dispersion and stabilizing effects at a molecular level.
Investigate Interfacial Behavior: Simulate the interactions of this compound at a liquid-solid interface, which is crucial for its role in applications like lubrication. researchgate.net
Ab initio molecular dynamics, which combines molecular dynamics with quantum mechanical calculations for the forces, can also be applied to investigate the dynamic behavior of phosphites with high accuracy. ugent.be Furthermore, MD simulations are used to generate ensembles of receptor conformations for drug discovery, a technique that could be adapted to study the interaction of phosphite ligands with metal catalysts. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Phosphite Research
Quantitative Structure-Activity Relationship (QSAR) models are mathematical and statistical tools used to correlate the chemical structure of compounds with their physical, chemical, or biological activity. wikipedia.orglongdom.org These models are a cornerstone of cheminformatics and are widely used in drug discovery and toxicology to predict the properties of new, untested chemicals. nih.govmdpi.com A QSAR model is typically expressed as a mathematical function:
Activity = f (Physicochemical Properties and/or Structural Properties) + Error wikipedia.org
In the field of phosphite research, QSAR methods offer a powerful approach for screening large libraries of potential phosphite ester derivatives for desired properties, thereby accelerating the discovery of new functional molecules. longdom.org The process involves several key steps:
Data Set Compilation: A set of phosphite molecules with known experimental activity (e.g., antioxidant capacity, catalytic efficiency, inhibition constant) is collected.
Descriptor Calculation: For each molecule, a series of numerical values known as molecular descriptors are calculated. These can range from simple properties like molecular weight and logP to complex descriptors derived from the 2D or 3D structure of the molecule. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like random forests, are used to build a mathematical model that links the descriptors to the observed activity. longdom.orgacs.org
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted. nih.gov
Once a validated QSAR model is established, it can be used to predict the activity of novel phosphite compounds before they are synthesized, saving significant time and resources. For example, a QSAR model could be developed to predict the performance of phosphite ligands in a catalytic reaction based on descriptors that encode their steric and electronic features. Similarly, QSAR could be applied to screen for phosphites with optimal performance as polymer stabilizers or battery electrolyte additives. rsc.orgmdpi.com
Computational Modeling of Steric and Electronic Parameters of Phosphite Ligands
The performance of phosphite ligands in coordination chemistry and homogeneous catalysis is largely governed by their steric and electronic properties. nsf.govresearchgate.net Computational modeling provides a precise way to quantify these properties, offering valuable insights for catalyst design. Two of the most important computed parameters are the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).
The Tolman cone angle (θ) is a measure of the steric bulk of a ligand. nsf.gov It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. While originally based on physical models, cone angles are now routinely calculated using computational methods, often from DFT-optimized geometries of the ligand coordinated to a metal center, such as in a [Ni(CO)₃(P)] complex. researchgate.netmdpi.com A combined molecular mechanics (MM) and DFT approach is often used to first perform a conformational search to find the lowest energy structure before the final DFT optimization and cone angle calculation. researchgate.net For bulky ligands, the cone angle can be substantial; for instance, a tris-binaphthyl phosphite ligand was calculated to have a cone angle of 345°, which decreased to 265° upon coordination to a metal. mdpi.com
The Tolman Electronic Parameter (TEP) quantifies the net electron-donating or -accepting ability of a phosphine (B1218219) or phosphite ligand. rsc.org It is determined experimentally from the frequency of the A₁ symmetric C-O stretching vibration in a Ni(CO)₃L complex. Computationally, this value can be calculated with high accuracy using DFT. mdpi.com A lower stretching frequency indicates a more strongly electron-donating ligand, as the ligand donates more electron density to the metal, which in turn engages in stronger π-backbonding with the CO ligands, weakening the C-O bond. For example, the computed electronic parameter for a bulky monophosphite was 2083.2 cm⁻¹, a value intermediate between the more electron-withdrawing triphenyl phosphite (2085.3 cm⁻¹) and the more electron-donating trimethyl phosphite (2079.5 cm⁻¹). mdpi.com
These computational tools allow for the systematic evaluation of a wide range of phosphite ligands, including this compound and its derivatives, enabling chemists to rationally select or design ligands with the optimal steric and electronic profiles for a specific catalytic application. nsf.govresearchgate.net
Table 2: Computed Steric and Electronic Parameters for Selected Phosphorus Ligands
This interactive table presents computationally derived Tolman cone angles (θ) and Tolman Electronic Parameters (TEP) for various phosphine and phosphite ligands, illustrating the range of their steric and electronic properties. mdpi.comrsc.org
| Ligand (L) | Computed Cone Angle (θ) | Computed/Experimental TEP (νCO in cm-1) | Ligand Type |
|---|---|---|---|
| P(tBu)₃ | 182° | 2056.1 | Phosphine |
| P(C₆H₁₁)₃ (Tricyclohexylphosphine) | 170° | 2056.4 | Phosphine |
| P(OMe)₃ (Trimethyl phosphite) | 107° | 2079.5 | Phosphite |
| P(OPh)₃ (Triphenyl phosphite) | 128° | 2085.3 | Phosphite |
| P(MeNCH₂CH₂)₃N | 152° | 2057.0 | Proazaphosphatrane |
| P(iPrNCH₂CH₂)₃N | 179° | 2054.6 | Proazaphosphatrane |
Advanced Materials Research Incorporating Tricyclohexyl Phosphite Academic Focus
Polymer Stabilization Mechanisms and Molecular Interactions Research
The primary function of tricyclohexyl phosphite (B83602) in polymers is to act as a stabilizer, counteracting the degradative effects of oxidation. Research in this area delves into the fundamental chemical reactions and molecular-level interactions that afford this protection. As a secondary antioxidant, its principal role is to decompose hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers. nbinno.com This action prevents the chain-scission reactions that lead to the deterioration of the polymer's molecular weight and, consequently, its physical properties.
Research into Oxidation Inhibition Mechanisms in Polymeric Matrices
The oxidative degradation of polymers is a radical chain reaction initiated by factors such as heat, UV radiation, and mechanical stress, leading to the formation of hydroperoxides (ROOH). These hydroperoxides are unstable and decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which propagate the degradation cascade.
Tricyclohexyl phosphite intervenes by reducing hydroperoxides to stable, non-radical products, primarily alcohols (ROH). vinatiorganics.com This is a non-radical decomposition pathway that effectively breaks the degradation cycle. cnrs.fr In this process, the trivalent phosphorus (P⁺³) in the phosphite is oxidized to its pentavalent state (P⁺⁵), forming the corresponding phosphate (B84403). vinatiorganics.com
The key reaction is: P(OR')₃ + ROOH → O=P(OR')₃ + ROH
Where:
P(OR')₃ is this compound
ROOH is a polymer hydroperoxide
O=P(OR')₃ is Tricyclohexyl phosphate
ROH is a polymer alcohol
Research has elucidated several mechanisms by which phosphite stabilizers, including this compound, contribute to oxidation inhibition. These mechanisms are summarized in the table below.
Table 1: Investigated Oxidation Inhibition Mechanisms of Phosphite Stabilizers
| Mechanism | Description | Chemical Reaction Example |
|---|---|---|
| Hydroperoxide Decomposition | The primary mechanism where the phosphite stoichiometrically reduces hydroperoxides to alcohols, preventing the formation of chain-propagating radicals. vinatiorganics.comcnrs.fr | P(OR')₃ + ROOH → O=P(OR')₃ + ROH |
| Reaction with Alkoxy Radicals | Hindered aryl phosphites can act as chain-breaking primary antioxidants by reacting with alkoxyl radicals to form stable aryloxyl radicals. acs.org | RO• + P(OR')₃ → RO-P(OR')₂ + •OR' |
| Reaction with Peroxyl Radicals | Although less efficient than hindered phenols, aryl phosphites can react with peroxyl radicals, contributing to the termination of the radical chain. acs.org | ROO• + P(OR')₃ → RO• + O=P(OR')₃ |
| Direct Oxygen Scavenging | At high processing temperatures (above 200°C), phosphites can react directly with molecular oxygen in a charge-transfer mechanism, preventing it from initiating oxidation. researchgate.net | 2 P(OR')₃ + O₂ → 2 O=P(OR')₃ |
Studies on Polymer-Phosphite Interfacial Chemistry and Compatibilization
The effectiveness of any polymer additive is contingent on its compatibility and distribution within the polymer matrix. The cyclohexyl groups in this compound provide a degree of lipophilicity, which generally promotes good compatibility with nonpolar polyolefins like polypropylene and polyethylene. calpaclab.com Research in this area focuses on how the phosphite is dispersed within the polymer and its interactions at the molecular level.
A critical aspect of interfacial chemistry is the synergistic interaction between this compound and primary antioxidants, such as hindered phenols. Hindered phenols inhibit oxidation by donating a hydrogen atom to trap free radicals. In doing so, they become phenoxyl radicals. Phosphite antioxidants can regenerate the primary antioxidant by reducing the phenoxyl radical, allowing it to continue scavenging free radicals. vinatiorganics.com This synergistic relationship provides a more robust stabilization system than either additive could achieve alone. adeka-pa.eunih.gov
Role in Polymer Modification and Functionalization Studies for Enhanced Material Properties
The incorporation of this compound into a polymer matrix is a form of modification aimed at enhancing the material's functional properties, particularly its durability and processing stability. While not a "functionalization" in the sense of adding a reactive group to the polymer backbone for subsequent chemical reactions, its presence fundamentally modifies the polymer system to resist degradation and retain its inherent properties. nih.govnih.gov
The primary modification is the significant improvement in thermal and oxidative stability. bdmaee.net By preventing the degradation reactions that cause chain scission and cross-linking, this compound ensures the preservation of the polymer's molecular architecture during high-shear and high-temperature processing steps like extrusion and injection molding. adeka-pa.eu This leads to enhanced material properties in the final product.
The table below details the material properties that are enhanced through the stabilizing function of this compound.
Table 2: Enhancement of Polymer Properties by this compound
| Property Enhanced | Mechanism of Enhancement | Research Focus |
|---|---|---|
| Melt Flow Stability | Prevents chain scission and cross-linking during melt processing, maintaining a consistent melt viscosity (Melt Flow Index). cnrs.fr | Studying the MFI of polymers after multiple extrusion cycles with and without the stabilizer to quantify its effectiveness. |
| Color Retention | Inhibits the formation of chromophoric degradation products (e.g., ketones, aldehydes) that cause yellowing and discoloration. nbinno.com | Colorimetric analysis (e.g., Yellowness Index) of polymer samples after processing and accelerated aging. |
| Mechanical Property Retention | Preserves the polymer's molecular weight, thereby maintaining mechanical properties such as tensile strength, impact resistance, and elongation at break. vinatiorganics.com | Mechanical testing of aged vs. unaged polymer samples to assess the retention of key performance indicators. |
| Long-Term Thermal Stability | Synergistic action with primary antioxidants provides long-term protection against thermal oxidation during the service life of the product. vinatiorganics.com | Accelerated oven aging tests to determine the time to failure (e.g., embrittlement) of stabilized polymer formulations. |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems Utilizing Tricyclohexyl Phosphite (B83602) Derivatives
The development of new catalysts is a cornerstone of chemical innovation. Tricyclohexyl phosphite and its derivatives are being explored as key components in novel catalytic systems designed for specific and challenging transformations.
A significant area of research involves the synthesis of new organometallic complexes where this compound serves as a crucial ligand. For instance, novel CpCo(I)–olefin–phosphite complexes have been developed and evaluated in catalytic cyclotrimerisation reactions. nsf.gov In these systems, the this compound ligand, noted as being one of the most electron-rich phosphites in the study, has shown significant activity in the co-cyclotrimerisation of diynes and nitriles to form pyridine (B92270) derivatives. nsf.gov The performance of one such precatalyst is detailed in the table below.
Table 1: Performance of a this compound-Containing Cobalt Precatalyst This table is interactive. Users can sort columns by clicking on the headers.
| Precatalyst | Reaction Type | Substrates | Yield | Reference |
|---|---|---|---|---|
| CpCo[P(OCy)₃](dimethyl fumarate) | [2+2+2] Cycloaddition | Diyne + Nitrile | High | nsf.gov |
Furthermore, there is a growing trend of using phosphites as economical and effective alternatives to their phosphine (B1218219) counterparts in established catalytic systems. beilstein-journals.org While tricyclohexylphosphine (B42057) is a common "throw-away" ligand in ruthenium-based olefin metathesis, research into using phosphites aims to reduce catalyst cost while maintaining or even enhancing performance through synergistic electronic effects. beilstein-journals.orgdigitellinc.com The development of derivatives, such as periphery-arranged bulky phosphites, has also proven effective in other systems like the copper-catalyzed hydrosilylation of ketones, where the steric bulk suppresses the aggregation of the active copper species, leading to higher efficiency. acs.org This principle of peripheral modification represents a promising strategy for designing novel catalysts based on the this compound scaffold.
Exploration of New Reaction Classes and Mechanisms involving this compound
Beyond optimizing existing reactions, researchers are discovering entirely new applications and mechanistic pathways for this compound.
One of the most dynamic areas is the use of phosphite esters in photoredox catalysis. acs.org In these reactions, a photocatalyst absorbs light and initiates a single-electron transfer process. Phosphites can react with photogenerated radicals to form phosphoranyl radical intermediates. acs.org These highly reactive species can then undergo fragmentation pathways to drive a variety of chemical transformations, including deoxygenation, desulfurization, and the formation of new carbon-phosphorus bonds, opening up novel synthetic strategies. acs.org
Another emerging reaction class is the direct functionalization of otherwise inert C(sp³)—H bonds. researchgate.net The use of phosphite esters as phosphorus sources for the direct phosphorylation of these C-H bonds represents a highly atom-economic and efficient method for constructing C-P bonds, which are prevalent in medicinal chemistry and materials science. researchgate.net
Additionally, fundamental research into the synthesis of phosphorus compounds is yielding new efficiencies. Zinc-catalyzed methods have been developed for the highly selective synthesis of phosphite diesters from a phosphonylation reagent and two different alcohols. nih.gov The resulting phosphite diesters can be smoothly oxidized to access phosphate (B84403) triesters, which are fundamental units in biomolecules. nih.gov This type of catalytic efficiency in preparing P(III) compounds could be applied to derivatives of this compound to streamline the synthesis of complex molecules. nih.gov
Table 2: Emerging Reaction Classes Involving Phosphite Esters This table is interactive. Users can sort columns by clicking on the headers.
| Reaction Class | Key Intermediate/Reagent | Transformation | Significance | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Phosphoranyl Radical | Deoxygenation, Desulfurization, C-P bond formation | Access to novel radical-mediated pathways | acs.org |
| C(sp³)—H Phosphorylation | Phosphite Ester | C-H to C-P bond conversion | Atom-economic synthesis of organophosphorus compounds | researchgate.net |
| Catalytic Diester Synthesis | Zinc Catalyst/Phosphonylation Reagent | Stepwise formation of unsymmetrical phosphite diesters | Efficient access to precursors for complex phosphate triesters | nih.gov |
Advanced Computational Modeling for Predictive Understanding of this compound Reactivity and Interactions
The "trial-and-error" approach to catalyst development is gradually being replaced by a more rational, predictive methodology driven by advanced computational modeling. researchgate.netresearchgate.net Density Functional Theory (DFT) has become an indispensable tool for understanding the intricate relationship between a ligand's structure and its performance in a catalytic cycle. nsf.govacs.org
For bulky ligands like this compound, computational models are used to quantify their steric and electronic properties. Parameters such as the Tolman cone angle and percent buried volume (%V_Bur) can be calculated to predict how the ligand will influence the geometry and reactivity of the metal center. digitellinc.com For example, computational studies on bulky phosphine ligands in Suzuki-Miyaura cross-couplings have revealed that steric bulk can promote undesirable side reactions like protodeboronation. digitellinc.com Similar predictive models for phosphite ligands are crucial for avoiding such pitfalls.
DFT calculations are also instrumental in elucidating complex reaction mechanisms. nsf.govacs.org By modeling the energies of transition states and intermediates, researchers can identify the rate-determining steps and understand the origin of selectivity. nsf.gov In the case of periphery-arranged bulky phosphites used in copper-catalyzed hydrosilylation, DFT calculations helped to explain how the steric bulk at the ligand's periphery effectively suppresses catalyst aggregation. acs.org This predictive power allows for the in silico design of new this compound derivatives with optimized properties before they are ever synthesized in the lab, accelerating the discovery of superior catalysts. researchgate.net
Integration of this compound in Sustainable Chemistry Research and Green Synthesis Methodologies
The principles of sustainable or "green" chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing catalyst and process design. This compound is being situated within this framework through several key research trends.
A major focus is on the development of recyclable catalytic systems to minimize waste and preserve valuable metal catalysts. Future research will likely explore immobilizing this compound-based catalysts on solid supports or using biphasic systems (such as those with ionic liquids or deep eutectic solvents) that allow for the easy separation and reuse of the catalyst.
The sustainability of a process also begins with its starting materials. Groundbreaking research has demonstrated a mechanochemical, solvent-free method for producing phosphite directly from condensed phosphates, including bioproduced polyphosphate. This method completely bypasses the need for white phosphorus (P₄), a high-energy and hazardous intermediate in traditional phosphorus chemistry, and mitigates the use of other environmentally harmful chemicals. Such innovations point toward a closed-loop phosphorus cycle, enhancing the green credentials of phosphite-based chemicals.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for tricyclohexyl phosphite?
- Methodological Answer : this compound is synthesized via a two-step process. First, cyclohexanol reacts with sodium hydride in THF at 50°C, followed by dropwise addition of phosphorus trichloride (PCl₃). The reaction is monitored by TLC, and purification involves solvent removal under reduced pressure, filtration through celite, and distillation. Yield optimization requires precise stoichiometry (3.1:1 molar ratio of cyclohexanol to PCl₃) and temperature control .
Q. Which spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : 31P NMR is essential for structural confirmation, with chemical shifts typically between 120-130 ppm for phosphite derivatives. Complementary techniques include TLC for reaction monitoring, IR spectroscopy (P–O stretches at ~980 cm⁻¹), and mass spectrometry for molecular weight validation. Purity should also be confirmed via distillation yields (e.g., 85% for derivatives like dicyclohexyl phosphorochloridate) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s antimicrobial efficacy?
- Methodological Answer : Use a concentration gradient (e.g., 0–500 µg/mL) in agar-based assays with Phytophthora isolates. Include negative controls (solvent-only) and measure inhibition zones or mycelial growth rates. Replicate experiments across species (e.g., 11 Phytophthora species) to assess cross-sensitivity. Statistical analysis should account for variability in pathogen tolerance .
Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Investigate variables such as solvent polarity (e.g., THF vs. dichloromethane), catalyst load (e.g., 0.13 eq of 1,3-dimethylimidazolidin-2-one), and moisture levels. Conduct kinetic studies under inert vs. ambient conditions and validate intermediates via 31P NMR. Comparative studies with analogous phosphites (e.g., triphenyl phosphite) can isolate steric/electronic effects .
Q. How can reaction yields be optimized when synthesizing derivatives like dicyclohexyl phosphorochloridate?
- Methodological Answer : Optimize triphosgene stoichiometry (0.34 eq relative to this compound) and reaction staging: cool to 0°C during triphosgene addition, then heat to 35°C for 3 hours. Purify via short-path distillation (Buchi Kugelrohr) to isolate the colorless oil. Yield improvements (>85%) require strict anhydrous conditions and catalytic imidazolidinone .
Q. What experimental precautions are critical when handling this compound in moisture-sensitive reactions?
- Methodological Answer : Use rigorously dried glassware, anhydrous solvents (e.g., THF, dichloromethane), and inert gas purging (N₂/Ar). Monitor hydrolysis via 31P NMR (appearance of phosphate peaks at ~0 ppm). For long-term storage, keep under argon at –20°C in amber vials to prevent oxidation .
Data Analysis and Application Questions
Q. How can researchers validate this compound’s role in plant pathogen suppression while avoiding confounding variables?
- Methodological Answer : Employ split-root or foliar application designs in Eucalyptus or strawberry trials. Compare phosphite-treated groups with phosphate controls to differentiate nutritional vs. antifungal effects. Measure pathogen load (qPCR) and plant biomarkers (e.g., lignin deposition). Replicate across irrigation regimes to control for environmental stress .
Q. What analytical approaches are suitable for detecting this compound degradation products in environmental samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
